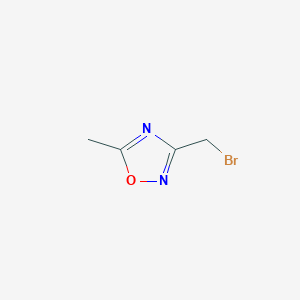

3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

描述

Overview of 1,2,4-Oxadiazole (B8745197) Chemistry and its Relevance in Modern Research

The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. nih.govontosight.ai This structural motif is a cornerstone in medicinal chemistry, primarily due to its unique properties as a bioisostere for ester and amide functional groups. researchgate.netijpronline.com This bioisosteric relationship allows medicinal chemists to replace metabolically susceptible ester and amide linkages in potential drug candidates with the more stable 1,2,4-oxadiazole ring, often enhancing the compound's metabolic stability and pharmacokinetic profile. nih.gov

The chemistry of 1,2,4-oxadiazoles is versatile, with numerous synthetic methodologies developed for their preparation. nih.gov Common synthetic routes include the cyclization of amidoximes with carboxylic acids or their derivatives. ontosight.aiorganic-chemistry.org The 1,2,4-oxadiazole nucleus is characterized by a low level of aromaticity and a labile O-N bond, which can be cleaved under thermal or photochemical conditions, leading to rearrangements into other heterocyclic systems. chim.it The carbon atoms of the ring are electrophilic, making them susceptible to nucleophilic attack. chim.it

The relevance of 1,2,4-oxadiazoles in modern research is underscored by their broad spectrum of biological activities. researchgate.netnih.gov Derivatives of this heterocycle have been extensively investigated and have shown potential as therapeutic agents in a multitude of disease areas. nih.gov The diverse pharmacological effects are a testament to the scaffold's ability to interact with various biological targets. nih.gov

Table 1: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Immunology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Neuroprotective | Neurology |

| Antidiabetic | Endocrinology |

| Analgesic | Pain Management |

| Anticonvulsant | Neurology |

This wide range of activities has solidified the 1,2,4-oxadiazole scaffold as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of new therapeutic candidates. nih.govresearchgate.net

Research Context of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole Derivatives

Within the broader class of 1,2,4-oxadiazoles, this compound serves as a key intermediate and building block for the synthesis of more complex molecules. The significance of this particular compound lies in the reactivity of its bromomethyl group. This functional group acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups and molecular scaffolds, making it a valuable synthon for creating libraries of novel compounds for biological screening.

The introduction of a haloalkyl group, such as a bromomethyl or chloromethyl group, onto the 1,2,4-oxadiazole ring has been shown to be a strategic approach in the development of potent bioactive molecules. mdpi.com Research has demonstrated that incorporating a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring can enhance the nematicidal activity of the resulting compounds. mdpi.com One study highlighted a compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which exhibited excellent activity against the nematode Bursaphelenchus xylophilus, superior to several commercial nematicides. mdpi.com

While this specific example highlights a substitution at the 5-position, it underscores the principle that the presence of a reactive bromomethyl group on the 1,2,4-oxadiazole core is a valuable feature for generating biologically active derivatives. The compound this compound provides a platform for chemists to explore structure-activity relationships by systematically modifying the molecule at the 3-position, potentially leading to the discovery of new therapeutic agents or agrochemicals.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H5BrN2O |

| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N |

| Form | Solid |

| SMILES String | BrCC1=NOC(C)=N1 |

The research context for derivatives of this compound is therefore firmly rooted in its utility as a versatile synthetic intermediate for constructing novel molecules with potential applications in medicinal and agricultural chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHJUIJOCYFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959406-40-7 | |

| Record name | 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl 5 Methyl 1,2,4 Oxadiazole and Its Analogues

Precursor Synthesis Strategies for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring is the foundational step in the synthesis of 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole. Various methodologies have been developed, with the amidoxime (B1450833) route being one of the most prevalent.

Amidoxime Route and Related Cyclization Pathways

The reaction of an amidoxime with a carboxylic acid or its derivatives is a widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. guidechem.comwikipedia.org This approach involves the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole ring. researchgate.netnih.gov

The general synthesis commences with the conversion of a nitrile to an amidoxime by reacting it with hydroxylamine. nih.gov For the synthesis of a precursor to this compound, one would start with a suitable nitrile that will ultimately form the 3-methyl-substituted part of the ring. This amidoxime is then reacted with a carboxylic acid derivative, such as an acyl chloride or an ester. wikipedia.org The cyclization of the O-acylamidoxime intermediate can be promoted by heating or by the use of a dehydrating agent. researchgate.net

A variety of reagents and conditions can be used to facilitate this transformation. For instance, the coupling of amidoximes with carboxylic acids can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). wikipedia.org Following the coupling, thermal cyclization is often employed to form the oxadiazole ring. wikipedia.org

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Intermediate | Product | Ref. |

| Amidoxime | Carboxylic Acid/Acyl Chloride | Coupling agent (e.g., EDC), Heat | O-Acylamidoxime | 1,2,4-Oxadiazole | wikipedia.org |

| Nitrile | Hydroxylamine | Base | Amidoxime | - | nih.gov |

Cyclization of Hydrazides and Carboxylic Acid Derivatives

While less direct for the specific substitution pattern of this compound, the cyclization of hydrazides and carboxylic acid derivatives is a known route to other oxadiazole isomers, such as 1,3,4-oxadiazoles. chemicalbook.comorganic-chemistry.org These methods typically involve the reaction of an acyl hydrazide with a carboxylic acid, followed by dehydrative cyclization. organic-chemistry.org For the synthesis of 1,2,4-oxadiazoles, modifications of this approach would be necessary to ensure the correct ring isomer is formed.

Bromination Techniques and Functional Group Interconversion at the Methyl Moiety

Once the 3-methyl-5-methyl-1,2,4-oxadiazole precursor has been synthesized, the next critical step is the selective bromination of the methyl group at the 3-position. This transformation is a functional group interconversion that introduces the reactive bromomethyl moiety.

The most common and effective method for such a transformation is free radical bromination, typically using N-bromosuccinimide (NBS) as the brominating agent. wikipedia.org This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under reflux in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group attached to the oxadiazole ring, forming a stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions.

| Starting Material | Reagent | Initiator | Solvent | Product |

| 3-Methyl-5-methyl-1,2,4-oxadiazole | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | This compound |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in an academic setting. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the formation of the 1,2,4-oxadiazole ring via the amidoxime route, the choice of coupling agent and cyclization conditions can significantly impact the yield. wikipedia.org For instance, one-pot procedures where the O-acylation and cyclization occur in the same reaction vessel can be more efficient than stepwise processes. researchgate.net The use of microwave irradiation has also been reported to accelerate the synthesis of 1,2,4-oxadiazoles and improve yields. nih.gov

In the bromination step, the amount of radical initiator and the reaction temperature are critical. Insufficient initiator may lead to a slow or incomplete reaction, while an excess can lead to the formation of undesired byproducts. The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Purification of the final product is often achieved through column chromatography. wikipedia.org

| Reaction Step | Parameter to Optimize | Typical Conditions/Variations | Desired Outcome |

| Oxadiazole Formation | Solvent | Dichloromethane, Tetrahydrofuran, Dimethylformamide | High solubility of reactants, ease of removal |

| Temperature | Room temperature to reflux | Complete reaction, minimal side products | |

| Coupling Agent | EDC, DCC, CDI | High yield of O-acylamidoxime | |

| Bromination | Initiator Concentration | Catalytic amount | Efficient initiation, controlled reaction rate |

| Reaction Time | Monitored by TLC/GC | Complete conversion of starting material | |

| Purification | Column Chromatography, Recrystallization | High purity of final product |

Industrial-Scale Synthesis Considerations for 1,2,4-Oxadiazole Derivatives

Translating a laboratory-scale synthesis to an industrial scale introduces a new set of challenges and considerations. For the production of 1,2,4-oxadiazole derivatives, factors such as cost of starting materials, process safety, scalability of reaction conditions, and waste management become paramount.

The choice of reagents is often dictated by cost and availability. For large-scale synthesis, less expensive and more readily available starting materials and reagents are preferred. guidechem.com The use of hazardous reagents and solvents, such as carbon tetrachloride in the bromination step, is often avoided in industrial processes due to safety and environmental concerns. Alternative, greener solvents would need to be investigated and validated.

Process safety is a major concern, particularly for reactions that are highly exothermic or involve the use of unstable intermediates. guidechem.com Careful control of reaction temperature and pressure is essential. Continuous flow chemistry is an increasingly popular approach in industrial synthesis as it allows for better control over reaction parameters and can improve safety and efficiency.

Chemical Reactivity and Derivatization Studies of 3 Bromomethyl 5 Methyl 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in the bromomethyl substituent of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole is highly susceptible to nucleophilic attack. The adjacent electron-withdrawing oxadiazole ring potentiates the carbon atom, making it a strong electrophilic center. This facilitates classic SN2 reactions with a wide array of nucleophiles, leading to the displacement of the bromide ion, which is an excellent leaving group.

This reactivity allows for the straightforward introduction of various functional groups at the 3-position of the oxadiazole ring. For instance, reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) yield the corresponding ethers, while reactions with thiolates (RS⁻) or thiophenoxides (ArS⁻) produce thioethers. Amines, both primary and secondary, can be used to synthesize the corresponding substituted aminomethyl derivatives. Furthermore, reaction with sodium azide (B81097) readily forms an azidomethyl intermediate, which is a valuable precursor for the synthesis of triazoles or can be reduced to a primary amine. ohiolink.edu

The general scheme for these substitutions is as follows: Image of the general nucleophilic substitution reaction of this compound with a nucleophile 'Nu'.

A summary of potential nucleophilic substitution reactions is presented in the table below.

| Nucleophile (Nu:⁻) | Reagent/Conditions | Product Structure | Product Class |

| Hydroxide (B78521) (OH⁻) | NaOH (aq) | (Structure of 3-(Hydroxymethyl)-5-methyl-1,2,4-oxadiazole) | Alcohol |

| Alkoxide (RO⁻) | RONa in ROH | (Structure of 3-(Alkoxymethyl)-5-methyl-1,2,4-oxadiazole) | Ether |

| Thiolate (RS⁻) | RSNa in EtOH | (Structure of 3-((Alkylthio)methyl)-5-methyl-1,2,4-oxadiazole) | Thioether |

| Azide (N₃⁻) | NaN₃ in DMF | (Structure of 3-(Azidomethyl)-5-methyl-1,2,4-oxadiazole) | Azide |

| Cyanide (CN⁻) | NaCN in DMSO | (Structure of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile) | Nitrile |

| Primary Amine (RNH₂) | RNH₂ in THF | (Structure of N-Alkyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine) | Secondary Amine |

Cyclization Reactions to Form Fused Heterocyclic Systems

The title compound serves as a valuable building block for the synthesis of more complex N-fused heterocyclic systems. nih.govnih.gov This is typically achieved through a two-step process: first, a nucleophilic substitution at the bromomethyl group to introduce a side chain containing a nucleophilic center, followed by an intramolecular cyclization.

For example, reaction with a binucleophile like hydrazine (B178648) or a substituted hydrazine can introduce a hydrazinylmethyl side chain. This intermediate can then undergo intramolecular cyclization, potentially involving one of the nitrogen atoms of the oxadiazole ring or another electrophilic site, to form a fused bicyclic system such as a triazolo-oxadiazole or a pyridazino-oxadiazole derivative. The specific outcome often depends on the reaction conditions (e.g., thermal or acid/base catalysis) and the nature of the substituents.

Furthermore, the 1,2,4-oxadiazole (B8745197) ring itself can participate in rearrangement reactions like the Boulton-Katritzky Rearrangement (BKR). researchgate.net This involves an intramolecular nucleophilic attack from a side chain at the C3 position onto the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, often more stable, heterocyclic system. By first derivatizing the bromomethyl group, precursors for such rearrangements can be readily synthesized, expanding the synthetic utility of the starting material.

Oxidation and Reduction Pathways of the Oxadiazole Core and Substituents

The reactivity of this compound towards oxidation and reduction can be considered at two locations: the substituents and the heterocyclic core.

Reduction: The 1,2,4-oxadiazole ring is characterized by a labile O-N bond, which is susceptible to reductive cleavage. researchgate.net Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with other reducing agents can lead to the opening of the oxadiazole ring. This process typically yields amidine and carbonyl-containing fragments, depending on the subsequent workup conditions. This susceptibility to reduction is a key chemical feature of the 1,2,4-oxadiazole system. The bromomethyl group can also be reduced to a methyl group using appropriate reducing agents, although this often requires conditions that might also affect the oxadiazole ring.

Oxidation: The oxadiazole ring is generally stable to mild oxidizing agents. However, the methyl group at the C5 position can be oxidized to a carboxylic acid under more vigorous conditions (e.g., using KMnO₄ or other strong oxidants). This would yield 3-(bromomethyl)-1,2,4-oxadiazole-5-carboxylic acid, providing another handle for further derivatization. Similarly, if the bromomethyl group is first converted into a hydroxymethyl group via nucleophilic substitution, it can then be oxidized to an aldehyde or a carboxylic acid at the C3 position. nih.gov

Cross-Coupling Reactions for Further Functionalization

While palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are most common for aryl and vinyl halides, their application has been extended to benzylic halides. nih.govrsc.org Given the structural similarity, this compound can be expected to participate in such reactions.

In a Suzuki-Miyaura type coupling, the bromomethyl group can react with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a suitable base. This reaction would form a new carbon-carbon bond, resulting in the synthesis of 3-(arylmethyl)-5-methyl-1,2,4-oxadiazoles. This method offers a powerful tool for introducing complex aromatic moieties. nih.gov

The general reaction is as follows: Image of the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl boronic acid.

| Coupling Partner | Catalyst/Base | Product Structure | Product Class |

| Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | (Structure of 3-Benzyl-5-methyl-1,2,4-oxadiazole) | Arylmethyl-oxadiazole |

| Thiophene-2-boronic acid | PdCl₂(dppf) / K₂CO₃ | (Structure of 5-Methyl-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole) | Heteroarylmethyl-oxadiazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | (Structure of 3-((4-Methoxybenzyl)-5-methyl-1,2,4-oxadiazole) | Arylmethyl-oxadiazole |

Negishi-type couplings using organozinc reagents, formed in situ from the bromomethyl compound, could also be employed to couple with various aryl halides, further expanding the synthetic possibilities. nih.gov

Hydrolysis and Ring-Opening Reactions of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring, possessing relatively low aromatic character, is susceptible to hydrolysis and ring-opening, particularly under acidic or basic conditions. psu.eduresearchgate.net The stability of the ring is often pH-dependent.

Acidic Hydrolysis: Under strong acidic conditions, the N4 atom of the oxadiazole ring can be protonated. This activation facilitates a nucleophilic attack by water on one of the electrophilic ring carbons (C3 or C5). This attack initiates a cascade of bond cleavages, ultimately leading to the opening of the heterocyclic ring. The final products are typically amides and carboxylic acids, derived from the fragmentation of the oxadiazole core.

Basic Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), direct nucleophilic attack of a hydroxide ion occurs at either C3 or C5. This leads to the formation of an anionic intermediate, which subsequently undergoes ring cleavage. Similar to acidic hydrolysis, this process results in the decomposition of the heterocycle into smaller, more stable molecules. Monosubstituted 1,2,4-oxadiazoles are known to be particularly prone to ring-opening under basic conditions, leading to the formation of nitriles. researchgate.net The specific products formed from this compound would depend on which of the C-N or C-O bonds within the ring cleaves first.

Advanced Characterization Techniques in Chemical Research of 3 Bromomethyl 5 Methyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide definitive evidence of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two types of non-equivalent protons.

A singlet appearing in the downfield region, typically around δ 4.5-5.0 ppm, is characteristic of the methylene (B1212753) protons (-CH₂Br). The chemical shift is influenced by the electronegative bromine atom and the adjacent oxadiazole ring.

Another singlet, found in the more upfield region around δ 2.5-3.0 ppm, corresponds to the three protons of the methyl group (-CH₃) attached to the oxadiazole ring. The integration of these signals would show a 2:3 ratio, confirming the relative number of protons in the methylene and methyl groups, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Four distinct signals are anticipated:

A signal for the methyl carbon (-CH₃).

A signal for the methylene carbon (-CH₂Br).

Two signals for the two distinct carbons within the 1,2,4-oxadiazole (B8745197) ring (C3 and C5).

The specific chemical shifts help confirm the connectivity and chemical environment of each carbon atom within the structure. The structures of various oxadiazole derivatives are routinely confirmed using these NMR techniques. stmjournals.commdpi.comorientjchem.org

| Predicted ¹H NMR Data | |

| Chemical Shift (δ ppm) | Proton Assignment |

| ~ 4.7 | -CH₂Br (singlet, 2H) |

| ~ 2.6 | -CH₃ (singlet, 3H) |

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~ 168 | C5 (Oxadiazole ring) |

| ~ 165 | C3 (Oxadiazole ring) |

| ~ 20 | -CH₂Br |

| ~ 12 | -CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. The molecular formula for this compound is C₄H₅BrN₂O. guidechem.com

In a high-resolution mass spectrum (HRMS), the compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass units, which is a definitive signature for a monobrominated compound.

Calculated Monoisotopic Mass: 175.9585 g/mol (for C₄H₅⁷⁹BrN₂O)

Expected Molecular Ion Peaks [M]⁺ and [M+2]⁺: m/z ≈ 176 and 178

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for such molecules could include the loss of the bromine atom (Br•) or the cleavage of the bromomethyl group (-CH₂Br).

| Predicted Mass Spectrometry Data | |

| m/z Value | Assignment |

| ~178 | [C₄H₅⁸¹BrN₂O]⁺ |

| ~176 | [C₄H₅⁷⁹BrN₂O]⁺ |

| ~97 | [M-Br]⁺ Fragment |

Infrared and UV-Visible Spectroscopy for Vibrational and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound would show characteristic absorption bands.

C-H stretching: Aliphatic C-H stretching from the methyl and methylene groups would appear around 2900-3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bonds within the oxadiazole ring typically exhibit strong absorption bands in the region of 1550-1650 cm⁻¹.

N-O stretching: The nitrogen-oxygen single bond stretch is expected in the 1300-1400 cm⁻¹ range.

C-O stretching: The carbon-oxygen single bond within the ring may show absorptions around 1000-1100 cm⁻¹.

C-Br stretching: A band corresponding to the carbon-bromine bond is expected in the lower frequency region, typically around 500-600 cm⁻¹.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Heterocyclic aromatic compounds like oxadiazoles (B1248032) typically exhibit absorption maxima (λ_max) in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the ring system. researchgate.netmdpi.com The exact position and intensity of these absorptions are dependent on the solvent and the specific substitution on the ring. nih.gov

| Typical IR Absorption Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2900-3000 | C-H (aliphatic) stretch |

| 1550-1650 | C=N stretch |

| 1300-1400 | N-O stretch |

| 500-600 | C-Br stretch |

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. scielo.br

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For this compound, with the molecular formula C₄H₅BrN₂O, the theoretical elemental composition can be calculated. guidechem.com Experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to verify the purity and empirical formula of the synthesized compound.

| Elemental Analysis for C₄H₅BrN₂O (MW: 177.00 g/mol ) | |

| Element | Theoretical Percentage |

| Carbon (C) | 27.14% |

| Hydrogen (H) | 2.85% |

| Bromine (Br) | 45.15% |

| Nitrogen (N) | 15.82% |

| Oxygen (O) | 9.04% |

Computational and Theoretical Chemistry Investigations of 3 Bromomethyl 5 Methyl 1,2,4 Oxadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to optimize ground state geometries and compute various molecular descriptors. nih.gov These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω), provide a quantitative measure of the molecule's reactivity. nih.gov

DFT studies on related heterocyclic compounds have been used to calculate properties that are crucial for understanding their stability and reactivity. jmaterenvironsci.comnih.gov For instance, the optimization of the ground state geometry reveals the most stable conformation of the molecule, which is essential for understanding its interactions. The calculated electronic properties help in predicting how the molecule will behave in a chemical reaction. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors Calculated using DFT for Oxadiazole Scaffolds

| Descriptor | Symbol | Typical Calculated Value Range | Significance |

|---|---|---|---|

| Electronegativity | χ | Varies | Tendency to attract electrons |

| Chemical Potential | μ | Varies | Electron escaping tendency |

| Hardness | η | Varies | Resistance to change in electron distribution |

| Softness | S | Varies | Reciprocal of hardness |

Note: The values for these descriptors are specific to the exact molecular structure and computational method used. This table provides a general representation based on studies of oxadiazole derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For oxadiazole derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack, respectively. youtube.com For example, in many organic molecules, the HOMO is often located on heteroatoms with lone pairs of electrons, while the LUMO is distributed over atoms that can accept electron density. youtube.com

Table 2: Example of Frontier Molecular Orbital Energies for a Generic Oxadiazole Derivative

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -7.5 to -6.0 | Electron donation (Nucleophilicity) |

| LUMO | -1.5 to -0.5 | Electron acceptance (Electrophilicity) |

Note: These energy values are illustrative and depend on the specific derivative and the level of theory used in the calculation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. mdpi.com The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface of the molecule. nih.gov Red-colored regions indicate negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green areas correspond to regions of neutral potential. nih.gov

In the context of 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring due to their high electronegativity and lone pairs of electrons. nih.gov These sites would be the preferred locations for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential might be expected around the hydrogen atoms. Such maps are crucial for understanding non-covalent interactions, which are key in biological systems and material science. nih.govscispace.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. semanticscholar.orgresearchgate.net For oxadiazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies can identify potential protein targets and elucidate the key interactions responsible for their biological effects. nih.govnih.gov

Docking simulations with derivatives of 1,2,4-oxadiazole (B8745197) have been performed against various enzymes and receptors to predict their binding affinities and modes. nih.govresearchgate.net The results of these studies are often reported as a docking score, which is an estimation of the binding free energy, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov

Table 3: Representative Data from a Hypothetical Molecular Docking Study of an Oxadiazole Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33 | Hydrogen Bond |

| Aromatase | -7.9 | PHE221, ILE133 | Hydrophobic Interaction |

Note: This table is a generalized representation of findings from docking studies on various oxadiazole derivatives against different protein targets. nih.govresearchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov

For derivatives of 1,2,4-oxadiazole, QSAR studies have been conducted to understand the structural requirements for a particular biological activity, such as anticancer or antimicrobial effects. researchgate.net These models are built using a set of known active compounds and a variety of molecular descriptors, which can be constitutional, topological, quantum-chemical, or physicochemical in nature. researchgate.net The resulting mathematical equation provides a quantitative link between these descriptors and the observed activity.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the detailed mechanism of chemical reactions, including the identification of intermediates and transition states. nih.gov By calculating the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and the energy barriers that must be overcome. nih.govresearchgate.net

For a molecule like this compound, which has a reactive bromomethyl group, computational studies could be employed to investigate its nucleophilic substitution reactions. nih.gov Such studies would involve calculating the energies of the reactants, products, and the transition state connecting them. This information is invaluable for understanding the reactivity of the compound and for optimizing reaction conditions to achieve desired products. medjchem.com

Applications in Medicinal Chemistry Research

Exploration of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole as a Pharmacophore in Drug Design

The 1,2,4-oxadiazole (B8745197) ring is a key pharmacophore in drug design. juniperpublishers.com It is often used as a bioisostere for ester and amide groups, a strategy employed to improve the metabolic stability and pharmacokinetic properties of a drug candidate. nih.govresearchgate.net The ability of the nitrogen atoms in the oxadiazole ring to act as hydrogen bond acceptors allows molecules containing this scaffold to interact effectively with biological targets such as enzymes and receptors. researchgate.net While direct studies detailing the pharmacophoric properties of the entire this compound molecule are limited, its structural components are central to the design of many therapeutic agents. eurekaselect.comresearchgate.net

Anticancer Activity Research and Cytotoxicity Studies

A significant body of research is dedicated to the anticancer potential of 1,2,4-oxadiazole derivatives. juniperpublishers.comnih.gov These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, lung, and prostate. nih.govnih.gov The mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. mdpi.com For instance, certain 3,5-disubstituted-1,2,4-oxadiazoles have shown selective cytotoxicity against pancreatic and prostate cancer cell lines. nih.gov

Although specific research on the anticancer activity of this compound is not available in the reviewed literature, its potential as a precursor for novel anticancer agents is evident. The table below illustrates the cytotoxic potential of other compounds within the 1,2,4-oxadiazole class.

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

| 1,2,4-Oxadiazole linked 5-Fluorouracil (Comp. 7a) | MCF-7 (Breast) | 0.76 ± 0.044 µM |

| 1,2,4-Oxadiazole linked 5-Fluorouracil (Comp. 7a) | A549 (Lung) | 0.18 ± 0.019 µM |

| 1,2,4-Oxadiazole linked 5-Fluorouracil (Comp. 7a) | DU145 (Prostate) | 1.13 ± 0.55 µM |

| 3,5-disubstituted-1,2,4-oxadiazole (Comp. 3p) | Prostate | 10 nM |

Note: The data in this table is for illustrative purposes to show the activity of the 1,2,4-oxadiazole class and does not represent the activity of this compound itself. nih.govnih.gov

Antimicrobial and Antibacterial Efficacy Investigations

The search for new antimicrobial and antibacterial agents is a global health priority, and heterocyclic compounds like 1,2,4-oxadiazoles are actively being investigated. nih.gov Studies on various 1,2,4-oxadiazole derivatives have reported activity against both Gram-positive and Gram-negative bacteria. nih.govjocpr.com The related 1,3,4-oxadiazole (B1194373) isomer class has also been extensively studied, with numerous derivatives showing potent antibacterial effects. nih.govresearchgate.netmdpi.comnih.gov However, specific studies detailing the antimicrobial or antibacterial efficacy of this compound were not identified in the public literature.

Antiviral and Antifungal Compound Development

Derivatives containing the 1,2,4-oxadiazole scaffold have been developed and tested for antiviral and antifungal properties. nih.govnih.gov For example, a series of novel 1,2,4-oxadiazole derivatives demonstrated significant antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com Some of these compounds showed efficacy comparable or superior to the commercial fungicide carbendazim. mdpi.com In the realm of antiviral research, the approved drug Pleconaril contains a 1,2,4-oxadiazole ring. nih.gov More recently, derivatives have been designed as potent inhibitors of the papain-like protease (PLpro) of the SARS-CoV-2 virus. ipbcams.ac.cn No specific antiviral or antifungal data for this compound has been reported.

Research on Other Therapeutic Activities (e.g., Anti-inflammatory, Antihypertensive)

The versatility of the 1,2,4-oxadiazole scaffold extends to other therapeutic areas. nih.gov A number of derivatives have been synthesized and evaluated for anti-inflammatory activity. nih.govnih.gov Furthermore, the related 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as antihypertensive agents. mdpi.comclockss.org While the broader class of oxadiazoles (B1248032) shows potential in these areas, there is currently no specific published research on the anti-inflammatory or antihypertensive activities of this compound.

Mechanistic Studies of Molecular Target Interactions (e.g., Enzymes, Receptors)

Understanding how a compound interacts with its biological target is crucial for drug development. The 1,2,4-oxadiazole ring plays a key role in mediating these interactions. juniperpublishers.com For example, 1,2,4-oxadiazole derivatives have been designed as activators of caspase-3, an enzyme involved in apoptosis, making them of interest for cancer therapy. mdpi.com Docking studies showed that the oxygen and nitrogen atoms of the oxadiazole ring can form key hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.com Other research has focused on 1,2,4-oxadiazoles as S1P1 receptor agonists and inhibitors of enzymes like histone deacetylases (HDACs). nih.gov These studies highlight the ability of the oxadiazole moiety to be integrated into structures that can selectively bind to specific biological targets. Mechanistic studies specifically for this compound are not available.

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the 1,2,4-oxadiazole class, SAR studies have been crucial in optimizing potency and selectivity. nih.govresearchgate.net Research has shown that the nature and position of substituents on the oxadiazole ring significantly impact the compound's therapeutic properties. For instance, an SAR study on a series of 1,2,4-oxadiazole antibacterials revealed that hydrophobic and halogen substituents were well-tolerated at certain positions, retaining potent activity. nih.gov Another quantitative SAR (QSAR) study on S1P1 agonists found that the mechanism of action was dependent on the substitution pattern at the 3- and 5-positions of the oxadiazole ring. As a synthetic building block, this compound would be a starting point for creating a library of compounds upon which SAR studies could be performed.

Applications in Materials Science Research

Investigation in Organic Electronics and Optoelectronic Devices

While direct applications of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole in commercial organic electronic and optoelectronic devices are not yet established, its structural components suggest significant research potential. The 1,2,4-oxadiazole (B8745197) core is known to be an electron-deficient system, a desirable characteristic for electron-transporting materials in devices such as Organic Light-Emitting Diodes (OLEDs). The introduction of a bromomethyl group provides a reactive site for further chemical modifications, allowing for the synthesis of more complex molecules with tailored electronic properties.

Researchers are investigating how the incorporation of the 1,2,4-oxadiazole ring can influence the energy levels (HOMO and LUMO) of organic semiconductors. The electron-withdrawing nature of the oxadiazole ring can help in lowering the LUMO energy level, facilitating electron injection and transport. The methyl group at the 5-position can also subtly influence the electronic properties through inductive effects. The reactive bromomethyl group at the 3-position is a key feature, enabling the attachment of this oxadiazole unit to other molecular scaffolds, such as polymers or other chromophores, to create materials with specific charge-transport or light-emitting properties.

Research on Energetic Materials and High-Density Compounds

A significant area of investigation for 1,2,4-oxadiazole derivatives is in the field of energetic materials. The high nitrogen content and the heat of formation of the oxadiazole ring contribute to the energetic properties of compounds containing this heterocycle. Research has shown that the 1,2,4-oxadiazole backbone can be a component of insensitive high-energy-density materials.

Specifically, derivatives of 5-methyl-1,2,4-oxadiazole (B8629897) have been explored as precursors to more complex energetic compounds. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound synthesized from a related 5-methyl-1,2,4-oxadiazole starting material, has been investigated as an insensitive energetic material. rsc.org The study of such compounds involves assessing their thermal stability, density, and detonation properties. The presence of the 1,2,4-oxadiazole ring is often associated with good thermal stability. The bromomethyl group in this compound offers a convenient handle to introduce other energetic functionalities, such as nitro groups or other nitrogen-rich heterocycles, to enhance the energetic performance.

Below is a table summarizing the properties of an energetic material derived from a 5-methyl-1,2,4-oxadiazole precursor:

| Compound | Density (g/cm³) | Decomposition Temperature (°C) | Impact Sensitivity (J) |

| 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 1.73 | 258 | > 40 |

Note: This data is for a related compound to illustrate the potential of the 5-methyl-1,2,4-oxadiazole scaffold in energetic materials.

Development of Novel Materials with Tunable Electronic and Optical Properties

The development of novel materials with precisely controlled electronic and optical properties is a cornerstone of modern materials science. The structure of this compound makes it a promising candidate for the synthesis of such materials. The ability to functionalize the molecule at the bromomethyl position allows for the systematic tuning of its properties.

For example, the bromo group is known to influence the properties of organic materials, often enhancing molecular hyperpolarizabilities and favoring non-centrosymmetric crystal packing, which is beneficial for nonlinear optical applications. researchgate.net By replacing the bromine atom with different functional groups, researchers can alter the molecule's dipole moment, polarizability, and intermolecular interactions. This can lead to changes in its absorption and emission spectra, as well as its charge-carrier mobility.

Computational studies using Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of new molecules based on the 1,2,4-oxadiazole scaffold. These theoretical investigations can guide the synthetic efforts towards materials with desired characteristics, such as specific band gaps or emission colors for optoelectronic applications. The combination of the electron-withdrawing oxadiazole ring and the versatile bromomethyl handle makes this compound a valuable platform for creating a library of new materials with a wide range of tunable properties.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Advanced Derivatives

The synthesis of 1,2,4-oxadiazoles has progressed significantly from classical methods. chim.it Future efforts will likely concentrate on the development of more efficient, atom-economical, and versatile synthetic routes to access complex and diverse derivatives of 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole.

Key areas of development include:

Novel Catalytic Systems: The exploration of new catalysts, including metal-free and heterogeneous catalysts like graphene oxide, is anticipated to provide milder and more selective reaction conditions. nih.gov These catalysts can offer improved sustainability and ease of separation.

Microwave-Assisted Synthesis: This technology has already demonstrated its utility in accelerating reaction rates and improving yields in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. nih.govnih.govmdpi.com Further exploration of microwave-assisted protocols is expected to enable the rapid generation of libraries of advanced derivatives for biological screening.

Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity. This approach is particularly promising for the large-scale production of promising drug candidates.

These advanced synthetic strategies will be instrumental in creating a new generation of 1,2,4-oxadiazole derivatives with tailored properties for specific therapeutic applications.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. nih.gov For this compound, this integrated approach will be crucial for the rational design of potent and selective therapeutic agents.

Future research will increasingly rely on:

Molecular Docking and Virtual Screening: In silico screening of large compound libraries against specific biological targets can identify promising lead compounds with high binding affinities. mdpi.comnih.gov This approach has been successfully used to identify 1,2,4-oxadiazole derivatives as potential inhibitors of various enzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can elucidate the relationships between the chemical structure of 1,2,4-oxadiazole derivatives and their biological activity, guiding the design of more potent analogues. mdpi.com

Pharmacophore Modeling: Identifying the key structural features required for biological activity allows for the design of novel scaffolds that retain the desired therapeutic effects while potentially improving pharmacokinetic properties. nih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of ligand-receptor interactions, aiding in the optimization of binding affinity and selectivity. nih.govresearchgate.net

The iterative cycle of computational design, chemical synthesis, and biological evaluation will accelerate the discovery and development of novel drugs derived from the 1,2,4-oxadiazole template.

Exploration of New Biological Targets and Pathways

While 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, there remains a vast and underexplored landscape of potential therapeutic targets. researchgate.netdoaj.orgbohrium.com Future research will focus on identifying and validating novel biological targets and pathways that can be modulated by derivatives of this compound.

Emerging areas of investigation include:

Targeting Protein-Protein Interactions: The 1,2,4-oxadiazole scaffold can serve as a rigid core to present functional groups in specific spatial orientations, making it suitable for the design of inhibitors of challenging targets like protein-protein interactions.

Modulation of Epigenetic Targets: There is growing interest in developing small molecule modulators of epigenetic enzymes, such as histone deacetylases (HDACs), and 1,2,4-oxadiazole derivatives represent a promising class of compounds for this purpose. nih.gov

Development of Multi-Target Ligands: For complex multifactorial diseases like Alzheimer's and cancer, compounds that can modulate multiple targets simultaneously are highly desirable. nih.govnih.gov The 1,2,4-oxadiazole core can be incorporated into hybrid molecules designed to interact with several key proteins involved in disease pathogenesis. frontiersin.org

Combating Drug Resistance: The development of new antimicrobial and anticancer agents that can overcome existing resistance mechanisms is a critical global health challenge. researchgate.net 1,2,4-oxadiazole derivatives are being actively investigated for their potential to combat drug-resistant pathogens and cancer cells. doaj.org

The exploration of these new biological frontiers will undoubtedly expand the therapeutic utility of the 1,2,4-oxadiazole chemical space.

Sustainable and Green Chemistry Approaches in Oxadiazole Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize the environmental impact of chemical processes. researchgate.net The synthesis of 1,2,4-oxadiazoles is no exception, with a growing emphasis on developing more sustainable and eco-friendly methodologies.

Future trends in the green synthesis of oxadiazoles (B1248032) include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key focus. mdpi.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with the aid of techniques like grinding or ball milling, can significantly reduce waste and simplify product purification. nih.govresearchgate.net

Energy-Efficient Methods: As mentioned earlier, microwave irradiation and ultrasound-mediated synthesis are energy-efficient techniques that can reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.govdntb.gov.ua

The adoption of these green chemistry principles will not only make the synthesis of this compound and its derivatives more environmentally friendly but also more economically viable.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, and what experimental parameters are critical for optimizing yield?

- Methodology :

- Step 1 : React 5-methyl-1,2,4-oxadiazole derivatives with bromomethylation agents (e.g., bromoacetyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. Reaction conditions (temperature: 90°C; time: 6–10 h) are critical for regioselectivity .

- Step 2 : Monitor reaction progress via TLC (eluents: CH₂Cl₂/MeOH 9.5:0.5) and purify using silica column chromatography (100% CH₂Cl₂) .

- Key Parameters : Excess bromomethylating agent, inert atmosphere, and controlled heating to minimize side reactions (e.g., hydrolysis or dimerization).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., singlet for -CH₂Br at δ ~4.59 ppm) and ¹³C NMR (e.g., oxadiazole carbons at δ ~162 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch at ~658 cm⁻¹) .

- Melting Point Analysis : Compare observed mp (e.g., 114–116°C for analogs) with literature values to assess purity .

Q. What are the typical reactivity profiles of bromomethyl-substituted oxadiazoles in nucleophilic substitution reactions?

- Reactivity Insights :

- The bromomethyl group (-CH₂Br) undergoes facile nucleophilic substitution with amines, thiols, or alkoxides to generate functionalized derivatives (e.g., alkylated piperazines) .

- Solvent Effects : Use polar solvents (e.g., DMF) to stabilize transition states and improve reaction rates.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

- Methodological Approach :

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis data to validate solvatochromic behavior .

- Molecular Docking : Screen for potential pharmacological activity by modeling interactions with biological targets (e.g., enzymes in analgesic pathways) .

Q. What challenges arise in crystallizing bromomethyl-oxadiazole derivatives, and how can they be mitigated?

- Crystallization Strategies :

- Slow Evaporation : Use ethanol or ethyl acetate as solvents to grow single crystals suitable for X-ray diffraction .

- Hydrogen Bonding : Weak intermolecular C–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing; optimize by modifying substituents to enhance lattice symmetry .

Q. How do structural modifications of this compound influence its biological activity?

- Experimental Design :

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or adding aryl groups) and screen for bioactivity (e.g., antipicornaviral or analgesic effects) using in vitro assays .

- Data Interpretation : Compare IC₅₀ values and binding affinities with computational predictions to identify pharmacophores.

Q. What contradictions exist in reported synthetic yields for bromomethyl-oxadiazoles, and how can reproducibility be improved?

- Troubleshooting :

- Contradictions : Yields vary (e.g., 28% in vs. higher yields in other studies) due to differences in stoichiometry or purification methods.

- Solutions : Standardize reaction scales, use freshly distilled solvents, and employ inert gas purging to exclude moisture .

Methodological Tables

Table 1 : Key Spectral Data for this compound Analogs

| Technique | Observed Signal | Reference Compound |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.59 (s, 2H, -CH₂Br) | |

| ¹³C NMR | δ 162.0 (C=N-O), 16.6 (-CH₂Br) | |

| IR (ATR) | 658 cm⁻¹ (C-Br stretch) |

Table 2 : Reaction Optimization Parameters for Bromomethylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes SN2 |

| Solvent | Acetonitrile | Enhances polarity |

| Base | K₂CO₃ (2.5 equiv) | Neutralizes HBr |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。